molecular formula C23H27N3O3S2 B2861783 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide CAS No. 457640-44-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide

Cat. No.: B2861783
CAS No.: 457640-44-7
M. Wt: 457.61
InChI Key: UHZQOVSRQCKZJA-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of functional groups, including a dimethoxyphenyl group, a tetrahydrobenzothiolo pyrimidinyl group, and a sulfanyl acetamide moiety. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, compounds like “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can provide insights into the compound’s potential as a therapeutic agent.

Medicine

In medicine, this compound may be investigated for its pharmacological properties, including its potential as a drug candidate for the treatment of various diseases. Studies may focus on its efficacy, safety, and mechanism of action in preclinical and clinical settings.

Industry

In the industrial sector, such compounds can be used in the development of new materials, catalysts, and other products with specific properties. Their unique chemical structures can impart desirable characteristics to the final products.

Mechanism of Action

Target of Action

The primary target of F1174-3292 is the Anaplastic Lymphoma Kinase (ALK) . ALK is a transmembrane receptor tyrosine kinase that plays an important role in the development of the brain . Chromosomal rearrangements involving the ALK gene occur in different malignant conditions, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumor (IMT) .

Mode of Action

F1174-3292 interacts with the ALK receptor, specifically at the F1174L mutation site . This mutation confers ligand-independent activation of the ALK receptor . The f1174l mutation has been associated with acquired resistance against crizotinib, a drug used for the treatment of alk-positive lung cancer .

Biochemical Pathways

The activation of the ALK receptor leads to the activation of several downstream signaling pathways, including the RAS-MAPK pathway . The RAS-MAPK pathway is involved in cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of similar alk inhibitors suggest that they are well-absorbed and widely distributed in the body .

Result of Action

The activation of the ALK receptor by F1174-3292 leads to the activation of downstream signaling pathways, promoting cell proliferation and survival . The f1174l mutation can lead to resistance against alk inhibitors, resulting in continued cell proliferation despite treatment .

Action Environment

The efficacy and stability of F1174-3292 can be influenced by various environmental factors, including the presence of other mutations in the ALK gene or other genes involved in the same signaling pathways . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, can also influence the action of F1174-3292 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the dimethoxyphenyl ethylamine derivative, followed by the introduction of the tetrahydrobenzothiolo pyrimidinyl group through a series of condensation and cyclization reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, such as the use of specific catalysts and solvents.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of specialized reactors to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” include other acetamides with different substituents on the aromatic ring or variations in the heterocyclic moiety. Examples include:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of “N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-14-4-6-16-19(10-14)31-23-21(16)22(25-13-26-23)30-12-20(27)24-9-8-15-5-7-17(28-2)18(11-15)29-3/h5,7,11,13-14H,4,6,8-10,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZQOVSRQCKZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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